![molecular formula C27H25FN4O4 B6514510 7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892292-53-4](/img/structure/B6514510.png)
7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Description
The compound is a complex organic molecule that contains a piperazine ring, a quinazoline ring, and aromatic rings with fluorine and methoxy substituents . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Quinazoline is an organic compound with a two fused six-membered benzene rings where two carbon atoms are replaced by nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine and quinazoline rings, along with the fluorophenyl and methoxyphenyl substituents . The exact structure would depend on the specific locations of these substituents on the rings.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and polarity . The exact properties would need to be determined experimentally.Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. Based on its components, it could potentially cause skin and eye irritation, and it could be harmful if swallowed . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Future Directions
properties
IUPAC Name |
7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O4/c1-36-20-9-6-18(7-10-20)17-32-26(34)21-11-8-19(16-23(21)29-27(32)35)25(33)31-14-12-30(13-15-31)24-5-3-2-4-22(24)28/h2-11,16H,12-15,17H2,1H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWZWIMDUUVTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |
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